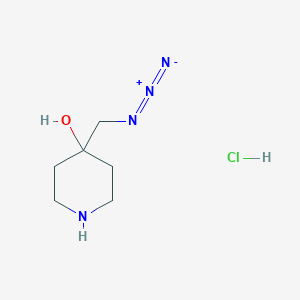

4-(Azidomethyl)piperidin-4-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Azidomethyl)piperidin-4-ol;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN4O and its molecular weight is 192.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasound-promoted Synthesis

Rajesh et al. (2012) described the ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones, demonstrating the utility of "4-(Azidomethyl)piperidin-4-ol hydrochloride" in the efficient synthesis of complex piperidine derivatives under ultrasonic irradiation. This method leverages the unique reactivity of azidomethyl groups in piperidine synthesis, showcasing an advanced technique for producing sterically hindered piperidin-4-ols with higher yields and reduced reaction times (Rajesh, Reddy, & Vijayakumar, 2012).

Crystal Structure Analysis

Szafran, Komasa, and Bartoszak-Adamska (2007) conducted a study on the crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, providing insights into the structural aspects of piperidine derivatives. This research highlights the importance of structural analysis in understanding the chemical behavior and potential applications of "4-(Azidomethyl)piperidin-4-ol hydrochloride" in designing new compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antimicrobial Activity

Dyusebaeva et al. (2017) investigated the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, highlighting the potential of piperidin-4-ol derivatives in developing new antimicrobial agents. Although the study does not directly mention "4-(Azidomethyl)piperidin-4-ol hydrochloride," it underscores the broader relevance of piperidin-4-ol compounds in pharmaceutical research, suggesting possible applications in combating microbial resistance (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Anti-corrosion Applications

Douche et al. (2020) explored the anti-corrosion properties of 8-hydroxyquinoline derivatives, including a compound structurally related to "4-(Azidomethyl)piperidin-4-ol hydrochloride." This study demonstrates the compound's utility in protecting mild steel against corrosion in acidic environments, indicating its potential applications in material science and engineering (Douche et al., 2020).

Antitumor Activity

Bykhovskaya et al. (2017) reported on the synthesis and antitumor activity of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. This research points to the promising applications of azidoethyl-substituted piperidin-4-ones, closely related to "4-(Azidomethyl)piperidin-4-ol hydrochloride," in developing new antitumor agents (Bykhovskaya, Aladzheva, & Makarov et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-(Azidomethyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the pathway of HIV-1 entry into cells . This disruption prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effect of this action is a slower progression to AIDS and a better response to treatment in infected individuals .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, 4-(Azidomethyl)piperidin-4-ol hydrochloride prevents HIV-1 from entering cells . This action can slow the progression of AIDS and improve the response to treatment in infected individuals .

Properties

IUPAC Name |

4-(azidomethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.ClH/c7-10-9-5-6(11)1-3-8-4-2-6;/h8,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUXTCMXMVXAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN=[N+]=[N-])O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)